2-Henicosyl-1h-benzimidazole
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Overview
Description
2-Henicosyl-1h-benzimidazole is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of benzimidazole derivatives, including 2-Henicosyl-1h-benzimidazole, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with Carbon Disulfide in Alkaline Alcoholic Solution: This method uses carbon disulfide in an alkaline alcoholic solution to produce benzimidazole derivatives.
Reaction with Aromatic or Aliphatic Aldehydes: Benzimidazoles can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Chemical Reactions Analysis
2-Henicosyl-1h-benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
2-Henicosyl-1h-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is being explored for its potential anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Henicosyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, it may inhibit the activity of certain enzymes involved in cell proliferation . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its biological activity .
Comparison with Similar Compounds
2-Henicosyl-1h-benzimidazole can be compared with other benzimidazole derivatives, such as:
Albendazole: Known for its antiparasitic activity.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Used for its antifungal and antiparasitic properties.
Osimertinib: An anticancer drug based on the benzimidazole scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Properties
CAS No. |
5805-28-7 |
---|---|
Molecular Formula |
C28H48N2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-henicosyl-1H-benzimidazole |
InChI |
InChI=1S/C28H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-28-29-26-23-21-22-24-27(26)30-28/h21-24H,2-20,25H2,1H3,(H,29,30) |
InChI Key |
SFZYGITYRVDSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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